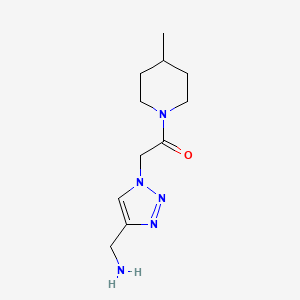
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, also known as AMPT, is a synthetic compound used in scientific research. It is a small molecule that acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, AMPT can increase the amount of acetylcholine in the brain, which has a variety of effects on behavior and cognition. AMPT has been used in a wide range of scientific research applications, from studying the effects of drugs on the brain to investigating the biochemical and physiological effects of aging.
Scientific Research Applications
Synthesis and Identification for Antiviral Activity
A study explored the synthesis of novel thiadiazole-based molecules containing the 1,2,3-triazole moiety to identify their antiviral activity against the COVID-19 main protease. This research demonstrates the potential of such compounds in the development of antiviral drugs (Rashdan et al., 2021).
Antibacterial and Antifungal Properties
Another research focused on the regioselective synthesis of new Mannich bases derived from 1,2,4-triazoles, which were evaluated for their antibacterial and antifungal activities. This study highlights the compound's utility in creating antimicrobial agents (Isloor, Kalluraya, & Shetty, 2009).
Inhibition of Lipoxygenase
Research into the synthesis of novel compounds derived from triazoles and thiadiazoles demonstrated potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the inflammatory process. The study underscores the therapeutic potential of these compounds in treating inflammation-related conditions (Asghari et al., 2016).
Structural Studies and Luminescence
Another investigation described the structural characterization and analysis of triazole derivatives, focusing on their hydrogen-bonding interactions and luminescent properties. This research provides insights into the material science applications of such compounds (Bai, Young, & Hor, 2017).
Synthesis and Characterization for Potential Therapeutic Use
A study on the synthesis and selected transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and related compounds examined their potential therapeutic applications, highlighting the versatility of triazole derivatives in drug development (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-2-4-15(5-3-9)11(17)8-16-7-10(6-12)13-14-16/h7,9H,2-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJLLAUJYRISMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



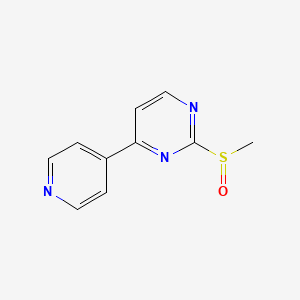
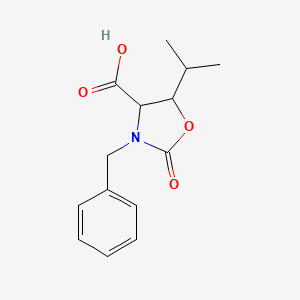
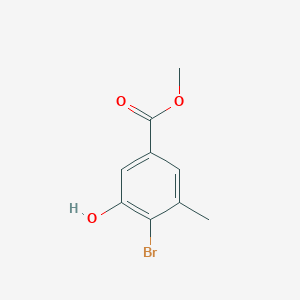
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1465485.png)
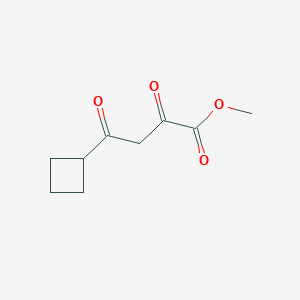
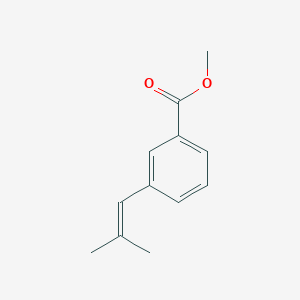
![1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1465489.png)
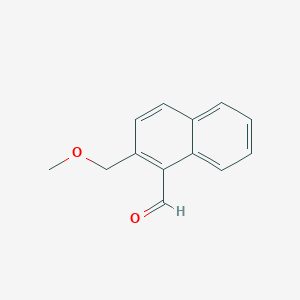
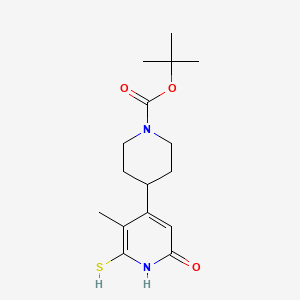
![1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine](/img/structure/B1465495.png)

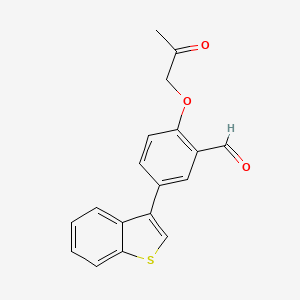
![(3S,7R,8AS)-3-butyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465498.png)
